1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique structure combining a fluorinated tetrahydropyridoindole moiety with an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydropyridoindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Indole: The final step involves coupling the fluorinated tetrahydropyridoindole with an indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Studies: It is used in research to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The indole moiety may interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-(1H-indol-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the fluorinated tetrahydropyridoindole moiety.
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, bioavailability, and binding affinity, making this compound particularly valuable in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H18FN3O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-indol-1-ylethanone |
InChI |
InChI=1S/C21H18FN3O/c22-15-5-6-18-16(11-15)17-12-25(10-8-19(17)23-18)21(26)13-24-9-7-14-3-1-2-4-20(14)24/h1-7,9,11,23H,8,10,12-13H2 |
InChI Key |
XPKDOSOVDXJEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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